(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

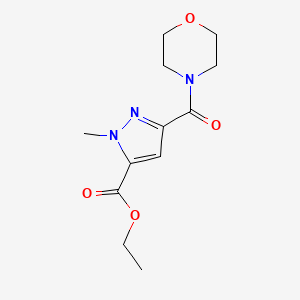

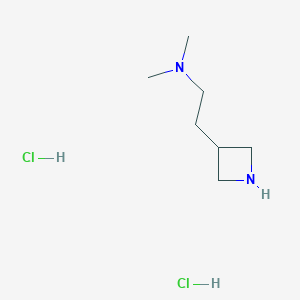

The compound “(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid” is a complex organic molecule. It likely contains an amino acid backbone protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis . The naphthalen-1-ylmethyl moiety suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The compound, due to the presence of the Fmoc group, is likely involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an Fmoc-protected amino acid backbone are solid at room temperature and are soluble in organic solvents .Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-protected amino acids, such as (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid, is in solid-phase peptide synthesis (SPPS). This method significantly enhances peptide assembly by protecting the amino group, allowing for sequential addition of amino acids in a controlled manner. The Fmoc group is strategically removed under mild basic conditions, which preserves the integrity of the peptide chain throughout the synthesis process. This technique has facilitated the synthesis of complex peptides and proteins, which are critical in the development of therapeutic agents and in the study of biological processes (Funakoshi et al., 1988; Fields & Noble, 2009).

Enantioselective Separation and Determination

The Fmoc group has been utilized in the enantioselective separation and determination of amino acids, showcasing its role in analytical chemistry. For instance, Fmoc-derivatization enhances the detection sensitivity of secondary amino acids, allowing for the precise quantification of trace enantiomeric impurities. This application is crucial in the pharmaceutical industry, where the optical purity of drug components must be meticulously controlled (Żukowski et al., 1992).

Fabrication of Functional Materials

Fmoc-modified amino acids and peptides exhibit remarkable self-assembly properties, making them suitable for creating functional materials. These materials find applications in various fields, including drug delivery, tissue engineering, and the development of nanostructured devices. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a pivotal role in promoting the self-association of these building blocks, leading to the formation of structured materials with unique properties (Tao et al., 2016).

Supramolecular Chemistry

The Fmoc group is instrumental in the study of supramolecular chemistry, particularly in the investigation of peptide-based systems. It facilitates the understanding of molecular interactions and assembly processes, which are foundational in the design of molecular machines and sensors. Through the exploration of Fmoc-peptide amphiphiles, researchers have gained insights into the mechanisms underlying molecular self-assembly and the factors influencing the formation of structured peptide networks (Gila-Vilchez et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPMNQVPJSSLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)

![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)

![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)